

Crystal structure of 2,6-Difluoro-3-propoxypyhenylboronic acid

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Compound of Interest

Compound Name:	2,6-Difluoro-3-propoxypyhenylboronic acid
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An In-Depth Technical Guide to the Crystal Structure Determination of **2,6-Difluoro-3-propoxypyhenylboronic Acid**

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern medicinal chemistry and drug discovery. Their unique electronic properties and ability to form reversible covalent bonds with diols make them privileged scaffolds in the design of inhibitors for various enzymes, particularly serine proteases.^{[1][2]} The compound **2,6-difluoro-3-propoxypyhenylboronic acid** ($C_9H_{11}BF_2O_3$) represents a sophisticated iteration of this scaffold, incorporating fluorine atoms to modulate acidity and pharmacokinetic properties, and a propoxy group to explore specific hydrophobic interactions within a target's binding site.

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are paramount to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability.^[3] For drug development professionals, a high-resolution crystal structure is not merely a static image but a dynamic blueprint that informs structure-activity relationships (SAR), guides lead optimization, and aids in the formulation of the final drug product.^{[4][5]}

This technical guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of **2,6-difluoro-3-propoxypyhenylboronic acid**. While a solved crystal structure for this specific molecule is not publicly available as of

At this writing, this document serves as an authoritative guide to the experimental and computational workflow required to obtain and interpret such a structure. The protocols and expected outcomes are based on established crystallographic principles and data from closely related fluorinated phenylboronic acids.^{[6][7]}

PART 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is non-negotiable, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Synthesis of 2,6-Difluoro-3-propoxyphenylboronic acid

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Protocol:

- Starting Material: Begin with 1-bromo-2,6-difluoro-3-propoxybenzene. This precursor can be synthesized from 2,6-difluorophenol through propoxylation followed by bromination.
- Lithiation: Dissolve the aryl bromide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise. The lithium-halogen exchange is typically rapid at this temperature.
- Borylation: To the freshly prepared aryllithium solution, add triisopropyl borate, also cooled to -78 °C, dropwise. The borate ester acts as an electrophile, trapping the nucleophilic aryl anion. It is crucial to maintain the low temperature to prevent side reactions.
- Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature. The resulting boronate ester is then hydrolyzed by the addition of an aqueous acid (e.g., 1 M HCl).
- Purification: The crude **2,6-Difluoro-3-propoxyphenylboronic acid** can be purified by extraction and subsequent recrystallization or column chromatography to yield a white,

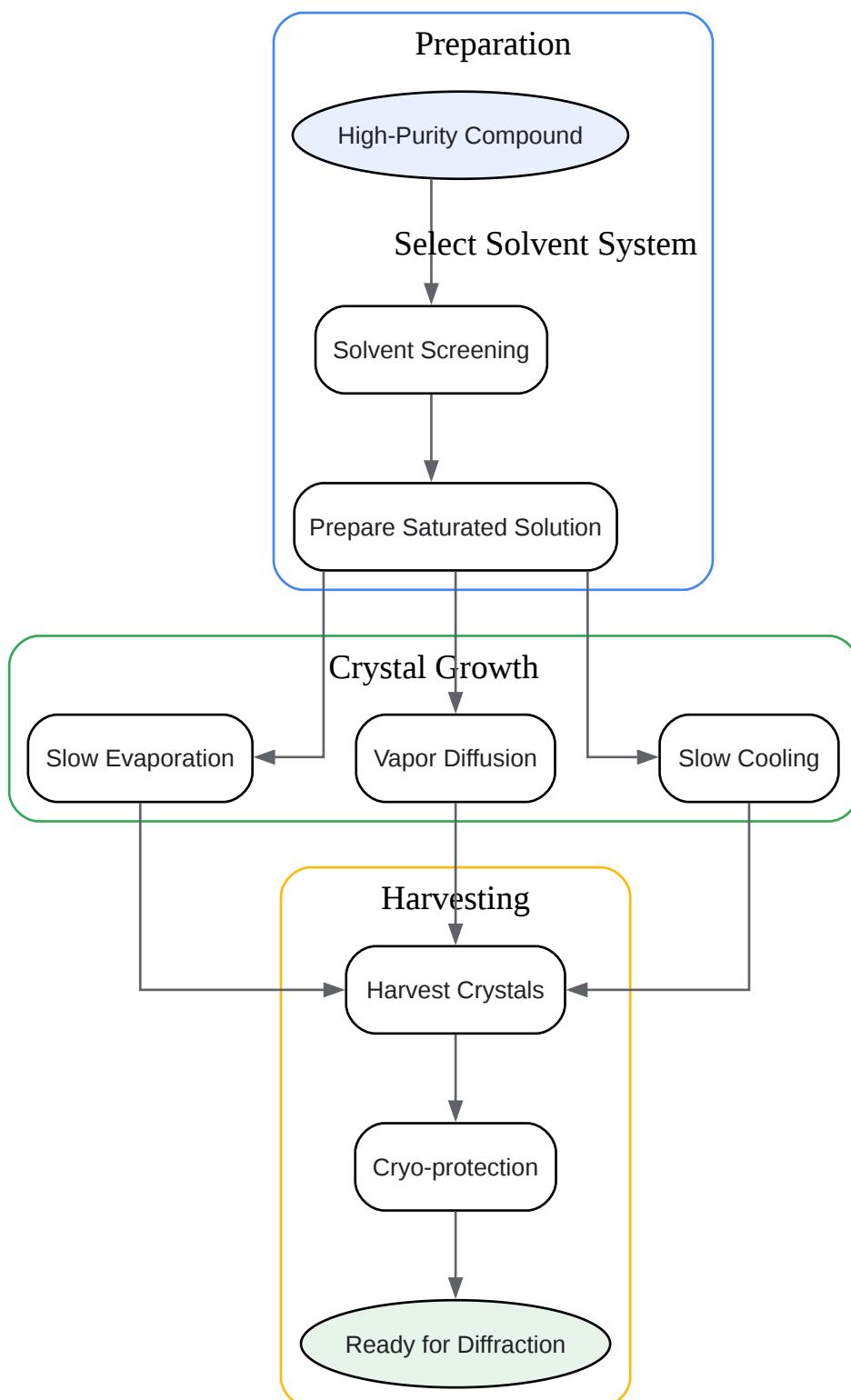
crystalline solid.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.^[8] The ideal crystal should be well-formed with sharp edges and dimensions of approximately 0.1-0.3 mm in each direction. For phenylboronic acids, slow evaporation from a saturated solution is a highly effective technique.^[9]

Step-by-Step Protocol:

- **Solvent Screening:** The choice of solvent is critical. A suitable solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming powders, while poorly soluble compounds may not crystallize at all. A solvent screen using a range of polar and non-polar solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) is recommended.
- **Preparation of a Saturated Solution:** Gently warm a small amount of the purified boronic acid in the chosen solvent until it completely dissolves. Allow the solution to cool to room temperature. If no precipitate forms, the solution is unsaturated. Add more solute and repeat until a small amount of solid remains undissolved, indicating saturation.
- **Slow Evaporation:** Filter the saturated solution into a clean vial. Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks.
- **Crystal Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

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Caption: Workflow for the crystallization of a small molecule.

PART 2: Single-Crystal X-ray Diffraction

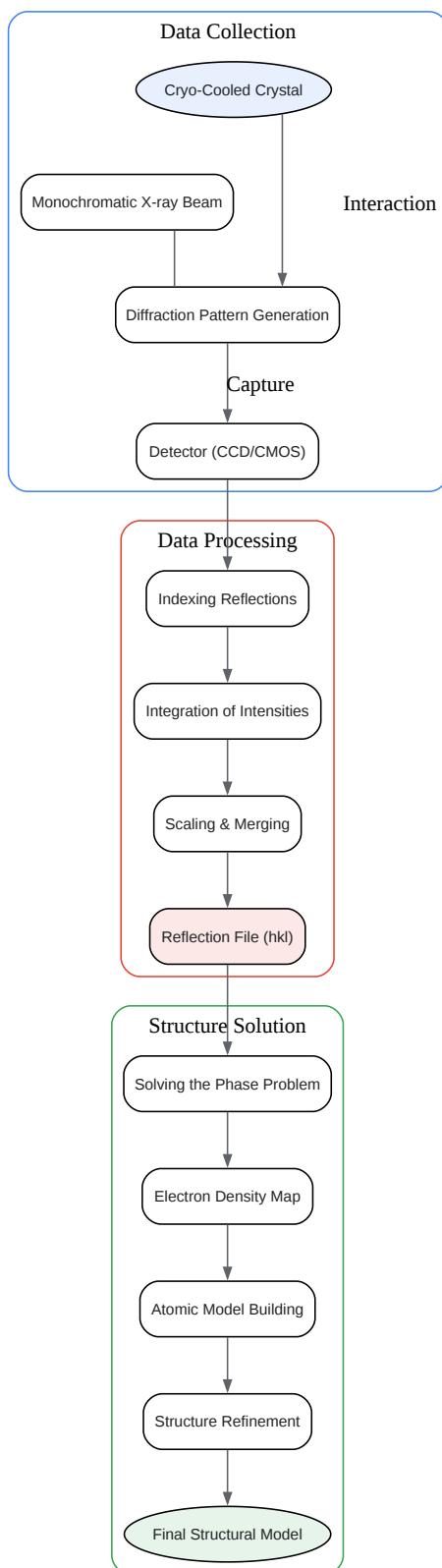
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.^{[10][11]} The technique relies on the principle that a crystal will diffract an incident X-ray beam in a predictable pattern based on the arrangement of atoms within the crystal lattice.

Data Collection

Modern diffractometers automate much of the data collection process. However, a skilled crystallographer's oversight is crucial for ensuring high-quality data.

Step-by-Step Protocol:

- Mounting the Crystal: The cryo-protected crystal is mounted on a goniometer head and placed on the diffractometer.
- Cooling: A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.^[12]
- X-ray Source: A monochromatic X-ray beam, typically from a Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu K α , $\lambda = 1.5418 \text{ \AA}$) source, is directed at the crystal.
- Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. The software then indexes these spots to determine the unit cell parameters (a, b, c, α , β , γ) and the crystal system.
- Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously collecting diffraction images.
- Data Integration and Scaling: After collection, the raw image data is processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors (scaling). The output is a reflection file containing the h, k, l indices and the intensity of each reflection.

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Caption: From crystal to structure: the X-ray diffraction workflow.

PART 3: Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but the phase information is lost. Solving the "phase problem" is the first step in converting this data into an atomic model.

Computational Workflow

- Space Group Determination: Based on the symmetry of the diffraction pattern, the software determines the most likely space group for the crystal.
- Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.
- Model Building: The initial phases are used to calculate an electron density map. The crystallographer then interprets this map, fitting atoms into the regions of high electron density to build an initial molecular model.
- Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final model is assessed by the R-factor (R1), which should ideally be below 5% for high-quality structures.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for **2,6-Difluoro-3-propoxyphenylboronic acid**, based on the known structures of related phenylboronic acids. [7][13] This data should be considered illustrative.

Parameter	Expected Value
Chemical Formula	<chem>C9H11BF2O3</chem>
Formula Weight	215.99 g/mol
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or Pca2 ₁
a (Å)	10-15
b (Å)	5-10
c (Å)	15-20
α (°)	90
β (°)	90-105
γ (°)	90
Volume (Å ³)	1200-1500
Z (molecules/unit cell)	4 or 8
Calculated Density (g/cm ³)	1.4-1.6
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	100 K
Final R1 [I > 2σ(I)]	< 0.05
wR2 (all data)	< 0.12
Goodness-of-Fit (S)	~1.0

PART 4: Structural Analysis and Implications for Drug Design

With a refined crystal structure in hand, the true scientific inquiry begins. The analysis of molecular conformation and intermolecular interactions provides invaluable insights for drug development.

Molecular Conformation

The conformation of the molecule is dictated by the rotational freedom around its single bonds.

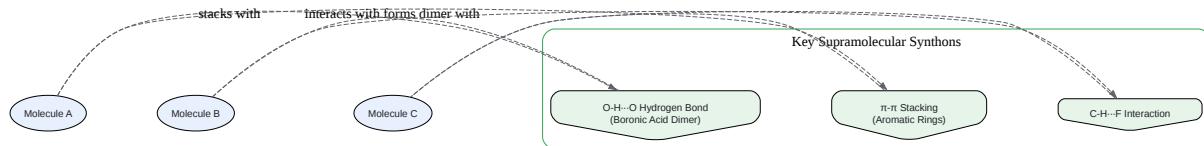
Key features to analyze include:

- Planarity: The degree of planarity between the phenyl ring and the boronic acid group (-B(OH)₂) is important. For phenylboronic acid itself, this dihedral angle is relatively small.[14] The presence of ortho-fluorine substituents may induce a slight twist.
- Propoxy Group Orientation: The conformation of the propoxy chain will be influenced by steric interactions with the adjacent fluorine atom and will likely adopt a low-energy, staggered conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing is determined by a network of non-covalent interactions. For phenylboronic acids, these are typically dominated by hydrogen bonding.

- Boronic Acid Dimers: A hallmark of boronic acid crystal structures is the formation of strong, centrosymmetric dimers via pairs of O-H…O hydrogen bonds between the boronic acid groups of two molecules.[15][16] This is the most energetically favorable synthon and is expected to be a primary feature in the crystal structure of the title compound.
- Role of Fluorine: The fluorine atoms, being highly electronegative, are generally poor hydrogen bond acceptors. However, they can participate in weaker C-H…F interactions.[6] More significantly, the electron-withdrawing nature of fluorine influences the acidity of the boronic acid protons and can modulate the strength of the primary hydrogen bonds.[17] Fluorine substitution can also lead to specific packing motifs driven by dipole-dipole interactions or F…F contacts.[18][19]
- Other Interactions: The propoxy group provides a hydrophobic region that can participate in van der Waals interactions. The aromatic ring can form offset π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

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Caption: Key intermolecular interactions in boronic acid crystals.

Implications for Drug Development

- Target Binding: The crystal structure reveals the lowest energy conformation of the molecule. This information is critical for computational docking studies, providing a validated starting point for modeling the molecule's interaction with a protein target.[20]
- Solubility and Stability: The strength of the intermolecular interactions in the crystal lattice directly relates to the crystal's stability and its melting point. Understanding these interactions can help predict and improve the solubility of the compound, a key parameter for oral bioavailability.
- Polymorphism: The ability of a compound to crystallize in multiple forms (polymorphs) with different physical properties is a major concern in pharmaceutical development. A detailed understanding of the primary crystal form allows for the design of crystallization protocols that consistently produce the desired polymorph and helps in identifying potential alternative packing arrangements.[8]

Conclusion

The determination of the single-crystal X-ray structure of **2,6-Difluoro-3-propoxyphenylboronic acid** is a critical step in harnessing its full potential as a lead compound in drug discovery. This guide has outlined a rigorous and logical workflow, from synthesis and crystallization to data collection and structural analysis. By meticulously following these protocols, researchers can obtain a high-resolution three-dimensional model of the molecule. This structural data provides profound insights into the compound's intrinsic properties and its interactions on a molecular level, thereby enabling rational, data-driven decisions in the complex process of developing new therapeutics.

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